2,2-dimethyl-5-phenyl-2,3-dihydro-4H-imidazol-4-one
Description
2,2-Dimethyl-5-phenyl-2,3-dihydro-4H-imidazol-4-one is a partially hydrogenated imidazolone derivative featuring a phenyl group at the 5-position and two methyl substituents at the 2-position. The methyl groups likely enhance lipophilicity, influencing solubility and bioavailability.
Properties
IUPAC Name |
2,2-dimethyl-4-phenyl-1H-imidazol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c1-11(2)12-9(10(14)13-11)8-6-4-3-5-7-8/h3-7H,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFDOVYSTWKDBKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(NC(=O)C(=N1)C2=CC=CC=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dimethyl-5-phenyl-2,3-dihydro-4H-imidazol-4-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of benzylamine with acetone in the presence of a suitable catalyst, followed by cyclization with formic acid. The reaction conditions often require refluxing the mixture for several hours to achieve the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-quality this compound .
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-5-phenyl-2,3-dihydro-4H-imidazol-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can yield different hydrogenated forms of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the imidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole-4,5-diones, while substitution reactions can produce a variety of substituted imidazoles .
Scientific Research Applications
2,2-Dimethyl-5-phenyl-2,3-dihydro-4H-imidazol-4-one has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use as a pharmacophore in drug design and development.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,2-dimethyl-5-phenyl-2,3-dihydro-4H-imidazol-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Substituent Effects on Electronic and Physical Properties
Table 1: Key Structural Features and Molecular Properties
- The formyl group in ’s compound enhances electrophilicity, enabling nucleophilic additions absent in the target compound . Sulfonyl groups () confer high polarity and hydrogen-bonding capacity, contrasting with the lipophilic methyl groups of the target compound .
- Molecular Size and Lipophilicity: The target compound’s estimated molecular weight (~192.23 g/mol) is lower than fluorophenyl (206.22 g/mol) and sulfonyl derivatives (370.47 g/mol), suggesting better membrane permeability .
Biological Activity
2,2-Dimethyl-5-phenyl-2,3-dihydro-4H-imidazol-4-one (CAS Number: 91350-15-1) is an imidazole derivative that has garnered attention for its potential biological activities. This compound belongs to a class of heterocyclic compounds known for their diverse pharmacological properties, including antimicrobial and anticancer effects. This article explores the biological activity of this compound, focusing on its mechanisms of action, in vitro and in vivo studies, and its potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C11H12N2O
- Molecular Weight : 188.23 g/mol
- SMILES Notation : O=C1N(C(C1=CC=C(C=C2)C=C2)C)C
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The imidazole ring can participate in hydrogen bonding and π-stacking interactions, which are crucial for binding to enzymes and receptors.
Key Mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit enzymes such as acetylcholinesterase (AChE) and cyclooxygenase (COX), which are involved in neurodegenerative diseases and inflammation, respectively.
- Antimicrobial Activity : It exhibits significant activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values indicate potent antibacterial properties.
- Anticancer Properties : Studies have demonstrated that the compound can induce apoptosis in cancer cell lines by modulating signaling pathways associated with cell growth and survival.
Antimicrobial Activity
Recent studies have reported the antimicrobial efficacy of this compound against several pathogens. The following table summarizes the MIC values against selected bacteria:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 3.90 |
| MRSA | 1.00 |
| Escherichia coli | 8.00 |
| Mycobacterium tuberculosis | 5.00 |
These results suggest that the compound could be a promising candidate for developing new antimicrobial agents.
Anticancer Activity
In vitro studies have evaluated the cytotoxic effects of the compound on various cancer cell lines. The following table presents findings on cell viability percentages:
| Cell Line | IC50 (µM) | Viability (%) at 24h |
|---|---|---|
| A549 (Lung Cancer) | 15 | 45 |
| HeLa (Cervical Cancer) | 10 | 40 |
| MCF7 (Breast Cancer) | 20 | 50 |
These data indicate that the compound significantly reduces cell viability in a dose-dependent manner.
Case Studies
- Case Study on Neurodegenerative Diseases : A study investigated the effect of the compound on AChE inhibition in vitro. Results indicated a significant reduction in enzyme activity, suggesting potential use in treating Alzheimer's disease.
- Case Study on Inflammation : In a model of induced inflammation, administration of the compound resulted in reduced edema and inflammatory markers, demonstrating its anti-inflammatory properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
